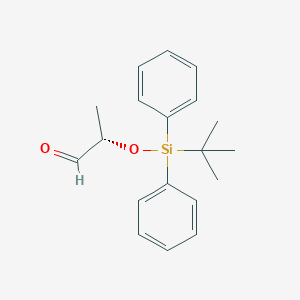

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Descripción general

Descripción

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a propionaldehyde moiety. This compound is of interest in organic synthesis due to its unique reactivity and the stability conferred by the TBDPS group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the protected alcohol. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents like Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The TBDPS group can be selectively removed under mild acidic conditions, such as with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride (TBAF).

Major Products Formed

Oxidation: (S)-2-(tert-Butyldiphenylsilanyloxy)propionic acid.

Reduction: (S)-2-(tert-Butyldiphenylsilanyloxy)propanol.

Substitution: Removal of the TBDPS group yields the free alcohol or aldehyde.

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

One of the primary applications of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is in the total synthesis of natural products. Its utility as a chiral intermediate allows chemists to construct complex molecular architectures with high stereochemical fidelity.

Case Study: Total Synthesis of Amphidinolide P

In a notable study, this compound was employed in the total synthesis of amphidinolide P, a 15-membered macrolide known for its cytotoxic properties. The synthesis involved several key transformations, including macrolactonization and cross-coupling reactions that utilized this aldehyde as a precursor for generating critical intermediates .

Key Steps in Synthesis:

- Macrolactonization : The aldehyde was transformed into an acyl ketene intermediate, which was subsequently captured by an allylic alcohol.

- Cross-Coupling Reactions : The compound facilitated the formation of various organometallic species through palladium-catalyzed reactions, showcasing its versatility in complex molecule synthesis.

Chiral Building Block in Asymmetric Synthesis

This compound serves as an essential chiral building block in asymmetric synthesis. Its structural features enable it to participate in various stereoselective reactions, making it valuable for producing enantiomerically enriched compounds.

Example: Synthesis of Phorboxazole A

The compound has also been utilized in the synthesis of phorboxazole A, a potent cytostatic agent derived from marine sponges. The synthetic route involved protecting and transforming functional groups to achieve the desired stereochemistry and molecular complexity .

Synthetic Pathway Highlights:

- Protection Strategies : Various protecting groups were employed to manage reactivity during multi-step synthesis.

- Oxidative Cleavage : The aldehyde underwent oxidative cleavage to yield key intermediates necessary for further transformations.

Role in Organometallic Chemistry

The compound's ability to form stable organometallic derivatives has made it a subject of interest in organometallic chemistry. Its derivatives can act as nucleophiles or electrophiles in various coupling reactions, expanding its applicability in synthetic organic chemistry.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in research:

- Molecular Weight : 320.48 g/mol

- Boiling Point : Not extensively documented but inferred from similar compounds.

- Solubility : Generally soluble in organic solvents like dichloromethane and ether.

Table: Summary of Applications

| Application Area | Example Use Case | Key Transformations |

|---|---|---|

| Total Synthesis | Amphidinolide P | Macrolactonization, Cross-Coupling |

| Asymmetric Synthesis | Phorboxazole A | Protection Strategies, Oxidative Cleavage |

| Organometallic Chemistry | Formation of organometallic derivatives | Nucleophilic/Electrophilic Reactions |

Mecanismo De Acción

The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde primarily involves its role as a protecting group. The TBDPS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(tert-Butyldimethylsilanyloxy)propionaldehyde: Similar protecting group but with dimethyl instead of diphenyl groups.

(S)-2-(tert-Butyldiphenylsilanyloxy)ethanol: Similar structure but with an alcohol instead of an aldehyde group.

(S)-2-(tert-Butyldiphenylsilanyloxy)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

Uniqueness

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the combination of the TBDPS protecting group and the propionaldehyde moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity through a review of scientific literature, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

-

Antioxidant Activity Assessment :

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant antioxidant properties when tested against various reactive oxygen species (ROS). The compound effectively reduced levels of malondialdehyde (MDA), a marker for oxidative stress, in cellular models. -

Anti-inflammatory Evaluation :

A recent study evaluated the compound's anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory conditions. -

Anticancer Research :

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. Mechanistic investigations showed that it activated caspase pathways, leading to programmed cell death.

Propiedades

IUPAC Name |

(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMPJLZPEZKPND-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445528 | |

| Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87696-33-1 | |

| Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.